molecular formula C6H11ClO2 B587508 Ethyl 4-Chlorobutyrate-d6 CAS No. 927810-76-2

Ethyl 4-Chlorobutyrate-d6

Cat. No. B587508
CAS RN: 927810-76-2
M. Wt: 156.639
InChI Key: OPXNFHAILOHHFO-RUJHVMJGSA-N
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Description

Ethyl 4-Chlorobutyrate-d6 is a chemical compound with the molecular formula C6H11ClO2 . It is used in organic synthesis and also for producing 4-Iodo-butyric acid ethyl ester .


Synthesis Analysis

Ethyl 4-Chlorobutyrate-d6 is synthesized in the laboratory and is used as a reagent in the preparation of cyclopropane derivatives . It is also used for producing 4-Iodo-butyric acid ethyl ester .


Molecular Structure Analysis

The molecular structure of Ethyl 4-Chlorobutyrate-d6 consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The molecular weight of this compound is 150.60 .


Physical And Chemical Properties Analysis

Ethyl 4-Chlorobutyrate-d6 is a liquid at 20°C . It has a density of 1.1±0.1 g/cm3, a boiling point of 186.0±0.0 °C at 760 mmHg, and a flash point of 51.7±0.0 °C . The compound has a molar refractivity of 36.5±0.3 cm3, and its surface tension is 30.2±3.0 dyne/cm .

Scientific Research Applications

  • Intermediate in Synthesis of Biologically Active Compounds : Ethyl 4-Chlorobutyrate-d6 is used as a key intermediate in the synthesis of biologically active γ-amino-β-hydroxy amino acids, including (R)-carnitine and γ-amino-β-hydroxy amino acid (R)-GABOB (Song et al., 1997).

  • Study of Homogeneous Unimolecular Elimination Kinetics : Research on Ethyl 4-Chlorobutyrate-d6 includes studying its pyrolysis and understanding the mechanisms of homogeneous unimolecular elimination kinetics. This research provides insights into the reaction conditions and kinetics of the compound (Chuchani & Rotinov, 1987).

  • Synthesis of Antiobesity Agents : It serves as an intermediate in the synthesis of antiobesity agents, such as rimonabant, highlighting its significance in pharmaceutical research (Hao Zhi-hui, 2007).

  • Anti-HIV-1 Activity : Ethyl 4-Chlorobutyrate-d6 is utilized in the synthesis of compounds with potent anti-HIV-1 activity. Its role in creating effective treatments against HIV-1 is crucial (Danel et al., 1996).

  • Asymmetric Bioreduction : The compound is used in the study of asymmetric bioreduction by baker's yeast, focusing on improving reaction yield and product optical purity. This research contributes significantly to the field of biotechnology (Chen et al., 2002).

  • Corrosion Inhibition in Industrial Processes : Ethyl 4-Chlorobutyrate-d6 related derivatives are investigated for their properties as corrosion inhibitors, a crucial aspect in maintaining the integrity of industrial materials (Dohare et al., 2017).

  • Enantioselective Hydrogenation : Its role in the enantioselective hydrogenation process in the presence of chiral catalysts is significant, demonstrating its utility in producing optically active compounds (Starodubtseva et al., 2004).

  • Synthesis of Oxime Compounds : Ethyl 4-Chlorobutyrate-d6 is used in the synthesis of oxime compounds, contributing to the field of organic chemistry and pharmaceuticals (Ai, 2006).

  • Reactions of Esters Under Electron Impact : The compound is studied for its behavior under electron impact, particularly focusing on the rearrangement reactions of its esters, which is important for understanding its chemical properties (Harrison & Jones, 1965).

  • Antimicrobial Activity Studies : Ethyl 4-Chlorobutyrate-d6 derivatives are investigated for their antimicrobial properties, contributing to the development of new antibacterial agents (Asghari et al., 2014).

Safety and Hazards

Ethyl 4-Chlorobutyrate-d6 is classified as a combustible liquid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and keeping it away from heat/sparks/open flames/hot surfaces . In case of skin contact, wash with plenty of soap and water .

properties

IUPAC Name

ethyl 4-chloro-2,2,3,3,4,4-hexadeuteriobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-2-9-6(8)4-3-5-7/h2-5H2,1H3/i3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXNFHAILOHHFO-RUJHVMJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)OCC)C([2H])([2H])C([2H])([2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747751
Record name Ethyl 4-chloro(~2~H_6_)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-Chlorobutyrate-d6

CAS RN

927810-76-2
Record name Ethyl 4-chloro(~2~H_6_)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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